1,3,3-Trimethyl-3,4-dihydroisoquinoline
Overview
Description
1,3,3-Trimethyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C12H15N. It is a derivative of isoquinoline, characterized by the presence of three methyl groups and a partially saturated ring structure.
Scientific Research Applications
1,3,3-Trimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Safety and Hazards
The safety information for 1,3,3-Trimethyl-3,4-dihydroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dihydroisoquinoline derivatives. For instance, the reaction of 3,4-dihydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in the presence of potassium hydroxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.
Substitution: Alkyl halides, such as methyl iodide, are used for N-alkylation reactions.
Major Products Formed
Oxidation: Iminium salts and carboxylic acids.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways. For instance, its derivatives can act as inhibitors of specific enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the three methyl groups present in 1,3,3-trimethyl-3,4-dihydroisoquinoline.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated analog with different chemical properties.
N-alkylated 3,4-dihydroisoquinolines: Similar structure but with various alkyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups influences its steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,3,3-trimethyl-4H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOAVXTUXLYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC=CC=C12)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344057 | |
Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79023-51-1 | |
Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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